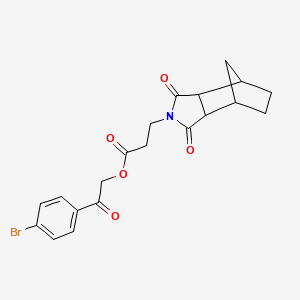![molecular formula C23H18N4O3S B4010990 (4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B4010990.png)
(4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
(4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with a pyrazolone derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize efficiency and scalability. For instance, the use of packed-bed reactors and response surface methodology can help in fine-tuning reaction parameters such as temperature, catalyst loading, and solvent choice to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include transition metal catalysts, organic solvents like toluene or dichloromethane, and specific temperature and pressure conditions to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-YL derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.
Furan derivatives: Compounds containing the furan ring are known for their diverse chemical reactivity and biological properties.
Pyrazolone derivatives: These compounds are widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
What sets (4E)-1-(1,3-Benzothiazol-2-YL)-4-({[(furan-2-YL)methyl]amino}methylidene)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one apart is its unique combination of these three functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(furan-2-ylmethyliminomethyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-29-16-10-8-15(9-11-16)21-18(14-24-13-17-5-4-12-30-17)22(28)27(26-21)23-25-19-6-2-3-7-20(19)31-23/h2-12,14,26H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUIFPPVXDDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4010908.png)
![1-[6-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,3-benzothiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B4010914.png)
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4010917.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4010923.png)
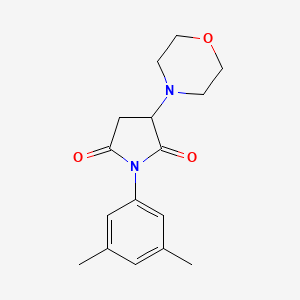
![4-chloro-N-(2,6-dichlorobenzyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4010948.png)
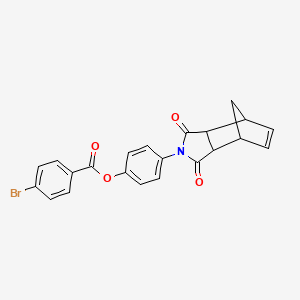
![1-cyclopropyl-3-[3-[(cyclopropylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea](/img/structure/B4010955.png)
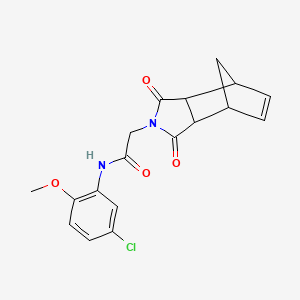
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4010977.png)
![ethyl 2,8-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B4011005.png)
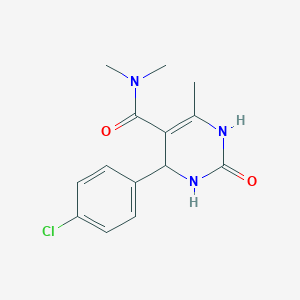
![N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4011011.png)
